2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide
Description
The compound 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide features a triazolo[4,3-b]pyridazine core substituted with a thiophen-3-yl group at position 6 and a benzoxazol-3-yl-acetamide moiety at position 2.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2S/c26-19(9-15-13-3-1-2-4-16(13)27-24-15)20-10-18-22-21-17-6-5-14(23-25(17)18)12-7-8-28-11-12/h1-8,11H,9-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVJBFBIHXVYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the thiophene and triazolopyridazine moieties. Common reagents used in these reactions include acetic anhydride, thiophene-3-carboxylic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo[4,3-b]pyridazine core undergoes nucleophilic substitution at position 6 (adjacent to the sulfur atom). Example reactions include:
Mechanistic Insight : The electron-deficient pyridazine ring facilitates nucleophilic attack, while the sulfur atom in the thiophene moiety stabilizes transition states via resonance .
Electrophilic Aromatic Substitution
The thiophene and benzoxazole rings participate in electrophilic substitutions:
Key Finding : Thiophene’s electron-rich nature directs electrophiles to its α-positions, while benzoxazole’s electron-withdrawing oxazole ring limits reactivity at adjacent carbons .
Hydrolysis and Degradation Pathways
The amide bond and benzoxazole ring are prone to hydrolysis under specific conditions:
Stability Note : The compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic environments .
Oxidation and Reduction Reactions
The thiophene sulfur and triazole ring participate in redox processes:
Mechanistic Detail : Oxidation of thiophene proceeds via electrophilic attack on sulfur, while hydrogenation selectively reduces the triazole N=N bond .
Cross-Coupling Reactions
The triazolo-pyridazine scaffold supports Pd-catalyzed cross-coupling:
Application : These reactions enable modular derivatization for structure-activity relationship (SAR) studies in drug discovery .
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It might be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues of Triazolo-Pyridazine Derivatives
The triazolo[4,3-b]pyridazine scaffold is shared among several compounds, but substituents critically modulate their properties. Key comparisons include:
N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS: 894067-38-0)
- Core : Triazolo[4,3-b]pyridazine.
- Substituents : Methyl group at position 3 and phenylacetamide at position 4.
- Key Differences: Lacks the benzoxazole and thiophene groups.
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS: 891117-12-7)
- Core : Triazolo[4,3-b]pyridazine.
- Substituents : 4-Ethoxyphenyl acetamide and methyl group.
- Key Differences : The ethoxy group introduces lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with the target compound’s thiophene-benzoxazole system, which balances hydrophobicity and electronic effects .
Triazolo-Thiadiazole Derivatives ()
The compound 6-phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1,3,4]thiadiazole (Chawla et al., 2012) shares a triazolo-heterocyclic core but differs in backbone fusion (thiadiazole vs. pyridazine).
- The pyridyl substituent may engage in hydrogen bonding, whereas the target compound’s thiophene relies on hydrophobic interactions .
- Biological Activities : Triazolo-thiadiazoles in demonstrated antimicrobial properties, suggesting that the target compound’s pyridazine core and substituents could similarly influence activity but with distinct selectivity .
Substituent-Driven Property Variations
The table below summarizes hypothesized properties based on structural variations:
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound includes a benzoxazole moiety, a thiophene ring, and a triazolo-pyridazine unit. This unique combination of heterocycles is believed to contribute to its diverse biological activities.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various pathogens. The minimal inhibitory concentrations (MIC) for selected strains are summarized in the following table:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Gram-positive bacteria |
| Escherichia coli | 25 | Gram-negative bacteria |
| Candida albicans | 30 | Fungi |
These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .
Anticancer Activity
Research has indicated that compounds with similar structural motifs to this compound have shown promising anticancer activities. For instance, derivatives of benzoxazole have been reported to exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects of benzoxazole derivatives on human cancer cell lines, several compounds demonstrated IC50 values in the low micromolar range. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cellular proliferation through specific molecular targets .
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in microbial growth and cancer cell proliferation. The binding affinity and selectivity for these targets can be influenced by the structural features of the compound.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that:
- Electron-donating groups enhance antimicrobial activity.
- Modifications on the thiophene ring significantly affect potency against specific pathogens.
Such insights are crucial for guiding further modifications to improve efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
